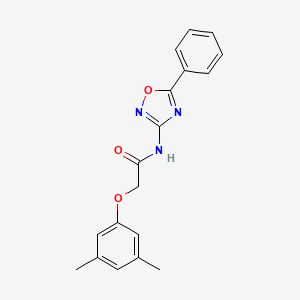
2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps:
Formation of 3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 5-phenyl-1,2,4-oxadiazole: This heterocycle can be synthesized by reacting benzonitrile with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride.
Coupling Reaction: The final step involves coupling the 3,5-dimethylphenoxyacetic acid with the 5-phenyl-1,2,4-oxadiazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The aromatic rings in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity. It could be explored for antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.
作用機序
The mechanism by which 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring could play a key role in binding to these molecular targets, influencing pathways involved in cell signaling or metabolism.
類似化合物との比較
Similar Compounds
2-(3,5-dimethylphenoxy)-N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group on the oxadiazole ring.
2-(3,5-dimethylphenoxy)-N-(5-ethyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with an ethyl group instead of a phenyl group on the oxadiazole ring.
Uniqueness
The uniqueness of 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide lies in its specific combination of functional groups and aromatic systems. This combination can confer unique physical, chemical, and biological properties, making it a valuable compound for research and application in various fields.
特性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-13(2)10-15(9-12)23-11-16(22)19-18-20-17(24-21-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChIキー |
CKXFMBDRFYWCBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11332922.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11332929.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11332933.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11332934.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11332942.png)
![5-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B11332949.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332954.png)
![3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11332962.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11332968.png)
![N-[4-(dimethylamino)benzyl]-3-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11332979.png)
![N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11332980.png)
![8-(3-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11332987.png)

